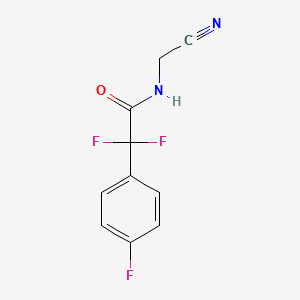

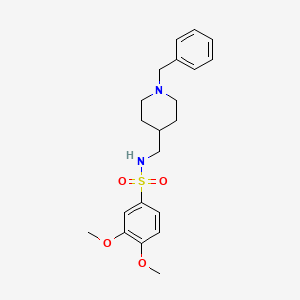

![molecular formula C22H24BrN3O2 B2466781 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 373618-42-9](/img/structure/B2466781.png)

9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a molecule with the formula C22H24BrN3O2 . It belongs to the class of 6H-Indolo[2,3-b]quinoxalines, which are known for their pharmacological activities . These compounds are DNA intercalating agents and have shown antiviral, cytotoxic, and multidrug resistant (MDR) modulating activities .

Synthesis Analysis

The first 6H-indolo[2,3-b]quinoxaline derivative was synthesized in 1895 through the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature .Molecular Structure Analysis

The 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline molecule contains a total of 41 bonds. There are 25 non-H bonds, 20 multiple bonds, 2 rotatable bonds, 20 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, and 1 Pyrrole .Chemical Reactions Analysis

The mechanism of action of 6H-indolo[2,3-b]quinoxaline derivatives involves intercalation into the DNA helix, which disrupts the processes that are vital for DNA replication . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .Physical And Chemical Properties Analysis

The molecular formula of 9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is C22H24BrN3O2. It has an average mass of 442.349 Da and a monoisotopic mass of 441.105194 Da .Scientific Research Applications

Antiviral and Interferon Inducing Ability

Compounds similar to 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline, specifically 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, have been synthesized and assessed for antiviral activity and interferon-inducing ability. These compounds demonstrate potent interferon inducers and antiviral properties with low toxicity. Particularly, derivatives with morpholine and 4-methyl-piperidine showed significant antiviral activity and the least cytotoxicity in the series studied (Shibinskaya et al., 2010).

DNA Binding and Anticancer Activity

Research on 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, which are structurally related to the compound , has revealed their potential as antitumor agents. These compounds feature positive charges and have shown significant antitumor activities against various cancer cell lines. Their DNA binding properties were also explored, highlighting their potential as DNA intercalators with increased DNA binding affinity (Gu et al., 2017).

DNA and Protein Interaction for Pharmacological Activities

6H-Indolo[2,3-b]quinoxaline derivatives exhibit a range of pharmacological activities primarily through DNA intercalation. The thermal stability of their complexes with DNA is crucial for understanding their anticancer, antiviral, and other activities. The thermal stability depends on the substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus. These compounds have shown good binding affinity to DNA and significant multidrug resistance (MDR) modulating activity (Moorthy et al., 2013).

Synthesis and Reactions

Various synthesis methods and reactions for 6H-indolo[2,3-b]quinoxalines have been explored. These studies include the synthesis of derivatives with different substituents, investigations into their physical properties, and potential applications in pharmaceutical chemistry (Shulga & Shulga, 2020).

Electrochemical and Photochemical Properties

Indolo[2,3-b]quinoxaline derivatives have been studied for their electrochemical and photochemical properties. These studies provide insights into the behavior of these compounds under various conditions, which is valuable for their potential application in fields like materials science and photophysics (Hung et al., 2014).

properties

IUPAC Name |

9-bromo-2,3-diethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN3O2/c1-5-27-19-10-16-17(11-20(19)28-6-2)25-22-21(24-16)15-9-14(23)7-8-18(15)26(22)12-13(3)4/h7-11,13H,5-6,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCXPALOFDSNMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

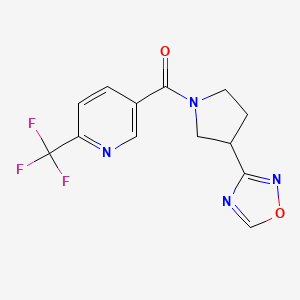

![2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole](/img/structure/B2466698.png)

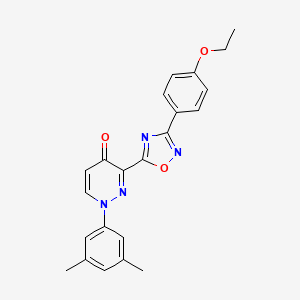

![9-(4-bromophenyl)-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466699.png)

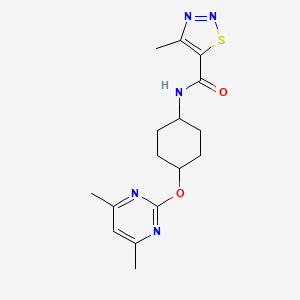

![1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2466703.png)

![5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2466704.png)

![1-Propanoyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2466707.png)

![2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B2466709.png)

![3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2466711.png)

![4-Thiophen-3-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2466713.png)